molecular formula C18H30N2O3S B4018154 N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide

Cat. No.: B4018154
M. Wt: 354.5 g/mol
InChI Key: KEGMUVUXMAVXGR-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-6-8-9-14(7-2)17(21)19-15-10-12-16(13-11-15)24(22,23)20-18(3,4)5/h10-14,20H,6-9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGMUVUXMAVXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are scaled up, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, including as an antibiotic.

    Industry: Utilized in the production of specialty polymers and resins

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide involves its interaction with biological targets through the sulfonamide group. This group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The phenyl ring and acetamide moiety contribute to the compound’s binding affinity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide
Reactant of Route 2
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N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide

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